The synthesis of Ethyl 3-amino-7-bromofuro[3,2-c]pyridine-2-carboxylate typically involves multi-step organic reactions. A common method for synthesizing similar compounds includes:
The yield of these reactions can vary based on reaction conditions such as temperature, solvent choice, and the presence of catalysts or additives .
The molecular formula of Ethyl 3-amino-7-bromofuro[3,2-c]pyridine-2-carboxylate is , with a molecular weight of approximately 246.07 g/mol.
The structural confirmation can be supported by various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Characteristic peaks in the IR spectrum may indicate functional groups present in the molecule .
Ethyl 3-amino-7-bromofuro[3,2-c]pyridine-2-carboxylate can participate in several chemical reactions:
These reactions highlight its versatility as an intermediate in organic synthesis .
The mechanism of action for Ethyl 3-amino-7-bromofuro[3,2-c]pyridine-2-carboxylate is not extensively documented but may involve:
Further studies are needed to elucidate the specific mechanisms by which this compound exerts its biological effects .
Ethyl 3-amino-7-bromofuro[3,2-c]pyridine-2-carboxylate has several potential applications:
Furo[3,2-c]pyridine represents a privileged scaffold in drug discovery due to its structural resemblance to bioactive natural alkaloids and its capacity for diverse non-covalent interactions. The fused furan-pyridine system offers planar rigidity, facilitating π-stacking with biological targets, while the pyridinic nitrogen serves as a hydrogen-bond acceptor. This scaffold is particularly significant in kinase inhibition and antimicrobial development, as evidenced by structural analogs like ethyl imidazo[1,2-a]pyridine carboxylates, which exhibit substantial bioactivity profiles [2]. The presence of multiple modifiable positions enables scaffold diversification, with the C-7 bromine substituent in ethyl 3-amino-7-bromofuro[3,2-c]pyridine-2-carboxylate providing a key handle for targeted functionalization. This compound’s molecular formula (C₆H₅ClN₂O₂) and SMILES notation (O=C(C(O1)=C(N)C2=C1C(Br)=CN=C2)OCC) reflect its capacity for both hydrogen bonding (via the amine) and electrophilic substitution [1].
Table 1: Comparative Bioactive Heterocyclic Scaffolds
Core Structure | Key Functionalization Sites | Medicinal Applications |
---|---|---|
Furo[3,2-c]pyridine | C-3 amino, C-7 bromo, C-2 ester | Kinase inhibitors, Antibacterials |
Imidazo[1,2-a]pyridine | C-3 ester, C-5/6/8 bromo | Antivirals, Anxiolytics |
Thieno[2,3-b]pyridine | C-3 bromo, C-2 ester | Enzyme inhibitors |
The C-7 bromine substituent in ethyl 3-amino-7-bromofuro[3,2-c]pyridine-2-carboxylate serves as a linchpin for regioselective transformations. Bromine’s moderate size (van der Waals radius: 1.85 Å) and strong electron-withdrawing effect (-I effect) activate the ring toward metal-catalyzed cross-coupling while directing electrophiles to ortho/para positions. This is exemplified by the prevalence of brominated intermediates like ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate (PubChem CID: 15152339) in Suzuki and Buchwald-Hartwig reactions [4] [5]. The bromine’s position adjacent to the pyridinic nitrogen enhances its leaving-group ability due to partial charge delocalization, enabling nucleophilic displacement under milder conditions than chloro analogs. Computational studies of related systems (e.g., 8-bromoimidazo[1,2-a]pyridines) reveal reduced LUMO densities at brominated carbons, facilitating oxidative addition during catalytic cycles [5] [7].
CAS No.: 13052-73-8
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6